2-Bromo-4-fluoro-5-nitroanisole
Overview
Description
2-Bromo-4-fluoro-5-nitroanisole is an organic compound with the molecular formula C7H5BrFNO3 and a molecular weight of 250.02 g/mol. It is commonly used as a building block in organic synthesis, particularly in the pharmaceutical industry. The compound is characterized by the presence of bromine, fluorine, and nitro groups attached to an anisole ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-5-nitroanisole typically involves multiple steps, starting with the nitration of anisole to introduce the nitro group. This is followed by bromination and fluorination reactions. The specific order of these reactions can vary depending on the desired regioselectivity and yield .
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-5-nitroanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) can reduce the nitro group to an amine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-Bromo-4-fluoro-5-aminoanisole .
Scientific Research Applications
2-Bromo-4-fluoro-5-nitroanisole has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates for various therapeutic areas.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-5-nitroanisole depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding and other interactions that influence the compound’s reactivity and selectivity .
Comparison with Similar Compounds
2-Bromo-4-fluoroanisole: Similar structure but lacks the nitro group, making it less reactive in certain types of reactions.
4-Bromo-2-fluoro-6-nitroanisole: Similar structure but with different positions of the substituents, affecting its reactivity and applications.
Uniqueness: 2-Bromo-4-fluoro-5-nitroanisole is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biological Activity
2-Bromo-4-fluoro-5-nitroanisole is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and potential applications. This article explores its biological activity, focusing on its mechanisms of action, applications in various fields, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of bromine, fluorine, and nitro groups contributes to its chemical reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The nitro group can be reduced to form reactive intermediates that interact with biological macromolecules, potentially inhibiting enzyme activity or altering metabolic pathways.
- Halogen Bonding : The bromine and fluorine atoms can participate in halogen bonding, which may enhance the compound's binding affinity to various biological targets, including enzymes and receptors .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits broad-spectrum antimicrobial properties, making it a candidate for agricultural applications .
Antimicrobial Efficacy
Research has shown that this compound demonstrates significant antimicrobial activity against various pathogens. The following table summarizes its efficacy compared to other compounds:
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 30 mg/L |
S. aureus | 25 mg/L | |
4-Fluorophenol | E. coli | 50 mg/L |
S. aureus | 40 mg/L |
The data indicates that this compound is more effective than 4-fluorophenol against both tested pathogens .
Agricultural Application
A study focused on the agricultural application of this compound found that it exhibits potent fungicidal activity against common crop pathogens such as Gaeumannomyces graminis and Botrytis cinerea. The effective concentration for inhibiting Gaeumannomyces graminis was determined to be around 30 mg/L, showcasing its potential as a fungicide in crop protection strategies .
Pharmaceutical Research
In pharmaceutical research, this compound has been investigated for its potential as a lead compound in drug development due to its unique functional groups that can be modified for enhanced activity . Its ability to inhibit specific enzymes involved in disease pathways presents opportunities for therapeutic applications.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals the unique advantages of this compound:
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Nitro group, halogen bonding | Broad-spectrum antimicrobial |
3-Bromo-4-fluoro-anisole | Lacks nitro group | Limited antimicrobial activity |
4-Bromo-2-fluoro-6-nitroanisole | Different substitution pattern | Moderate antifungal properties |
The presence of the nitro group in this compound enhances its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
1-bromo-5-fluoro-2-methoxy-4-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKUWMSVXMRVFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272261 | |
Record name | 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84478-77-3 | |
Record name | 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84478-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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